5-Phenylcinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-16-14/h1-10H |
InChI Key |
MRFIMTGTEOZFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CN=NC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-nitrobenzaldehyde with phenylhydrazine, followed by cyclization to form the cinnoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Phenylcinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylcinnoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Comparisons:
Electronic Effects: The phenyl group in 5-phenylcinnoline enhances electron density compared to the electron-withdrawing azo group in 5-(phenylazo)-8-hydroxyquinoline, which may influence redox behavior and coordination chemistry . Quinolin-5-ylacetic acid’s carboxylic acid group introduces hydrogen-bonding capacity, absent in this compound, enabling distinct interactions in biological systems .
Synthetic Routes: this compound is typically synthesized via cyclization of phenyl-substituted precursors, whereas 5-(phenylazo)-8-hydroxyquinoline involves diazo coupling reactions . 5-Methyl-5-phenylhydantoin is synthesized through Bucherer-Bergs condensation, highlighting divergent methodologies for heterocyclic systems .
Biological Activity: Hydantoin derivatives like 5-methyl-5-phenylhydantoin exhibit anticonvulsant activity, while this compound derivatives are explored for antimicrobial and anticancer properties .
Functional Analogues
Table 2: Functional and Application-Based Comparison
Key Insights:
- Solubility: this compound’s hydrophobicity contrasts with the water-soluble quinolin-5-ylacetic acid, impacting their utility in aqueous vs. organic media .
- Spectroscopic Identification: UV-Vis spectra of azo-containing compounds (e.g., 5-(phenylazo)-8-hydroxyquinoline) show strong absorbance at ~400 nm, whereas cinnoline derivatives exhibit peaks near 300–350 nm .
Research Challenges and Discrepancies
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 5-Phenylcinnoline for reproducibility in academic laboratories?
- Methodological Guidance :
- Begin with established protocols for cinnoline derivatives, adjusting reaction conditions (e.g., temperature, solvent polarity, catalyst loading) systematically. Use Design of Experiments (DoE) to identify critical variables .
- Characterize intermediates via -NMR and HPLC to track byproducts. For reproducibility, document solvent purity, inert atmosphere conditions, and stirring rates in detail .
- Validate purity using melting-point analysis and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature to confirm structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Guidance :
- Prioritize -/-NMR to confirm regiochemistry and detect aromatic proton environments. Pair with UV-Vis spectroscopy to analyze conjugation effects .
- Use X-ray crystallography for absolute configuration determination. For computational validation, compare experimental IR spectra with Density Functional Theory (DFT)-simulated vibrational modes .
- Electrochemical methods (e.g., cyclic voltammetry) can elucidate redox behavior, critical for applications in materials science .
Q. How should I design a literature review to identify gaps in this compound’s pharmacological studies?
- Methodological Guidance :
- Use Boolean operators in PubMed/Scopus with terms like “this compound AND (kinase inhibition OR cytotoxicity).” Filter by publication date (post-2015) to prioritize recent findings .
- Tabulate reported IC values, cell lines tested, and mechanistic hypotheses. Identify discrepancies in biological activity across studies, noting variations in assay conditions (e.g., serum concentration, incubation time) .
Advanced Research Questions
Q. How can I resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Guidance :
- Conduct a meta-analysis of kinetic data, normalizing for variables like substrate concentration, solvent polarity, and temperature. Use statistical tools (ANOVA, t-tests) to assess significance of observed differences .
- Replicate key studies under standardized conditions. Compare turnover frequencies (TOF) and characterize catalyst degradation pathways via TEM/XPS to identify stability issues .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Guidance :
- Perform molecular docking (AutoDock Vina) using crystallographic protein structures (PDB). Validate docking poses with Molecular Dynamics (MD) simulations to account for flexibility .
- Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC data. Cross-validate with in vitro assays using site-directed mutagenesis to confirm key residues .
Q. How do I design experiments to probe the structure-property relationships of this compound in optoelectronic materials?
- Methodological Guidance :
- Synthesize derivatives with electron-withdrawing/donating substituents. Characterize HOMO-LUMO gaps via cyclic voltammetry and UV-Vis. Use DFT to predict bandgap tuning .
- Fabricate thin-film devices (e.g., OLEDs) and measure efficiency metrics (e.g., external quantum efficiency). Correlate device performance with crystallinity (XRD) and morphology (AFM) .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
- Methodological Guidance :
- Apply nonlinear regression (logistic curve fitting) to calculate EC values. Use tools like GraphPad Prism for error propagation analysis .
- Address outliers via Grubbs’ test. For multi-variable datasets (e.g., time-dependent toxicity), employ multivariate ANOVA or machine learning models (random forests) to identify confounding factors .
Methodological Considerations
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra, chromatograms, and crystallographic data in institutional repositories .
- Ethical Compliance : For biological studies, obtain IRB approval and disclose conflicts of interest. Use open-source software (e.g., R, Python) for transparent data analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
